![molecular formula C14H20ClN3O2 B13560724 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride](/img/structure/B13560724.png)
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride is a compound that features an indole moiety, which is a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride typically involves the reaction of tryptamine with a suitable carboxylic acid derivative. One common method is the DCC-mediated coupling between carboxylic acids and amines . This reaction is often carried out under reflux conditions in methanol, using methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
科学研究应用
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety binds to multiple receptors with high affinity, influencing various biological processes . This compound can modulate signaling pathways, leading to its diverse biological activities.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.
Tryptamine: A biogenic amine with significant biological activity.
Uniqueness
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride is unique due to its specific structure, which combines an indole moiety with an amide linkage. This structure imparts distinct biological properties, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C14H20ClN3O2 |
|---|---|
分子量 |
297.78 g/mol |
IUPAC 名称 |
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-19-13(8-15)14(18)16-7-6-10-9-17-12-5-3-2-4-11(10)12;/h2-5,9,13,17H,6-8,15H2,1H3,(H,16,18);1H |
InChI 键 |
RBZVARFOXKROOK-UHFFFAOYSA-N |
规范 SMILES |
COC(CN)C(=O)NCCC1=CNC2=CC=CC=C21.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



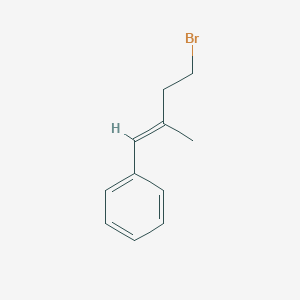

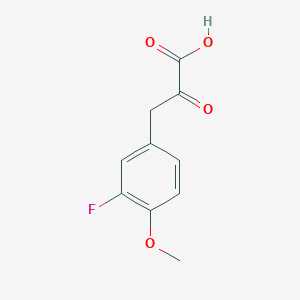
![1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)
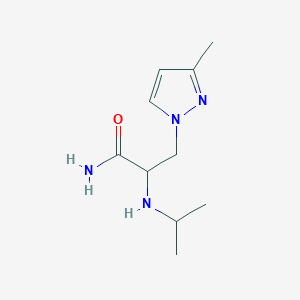
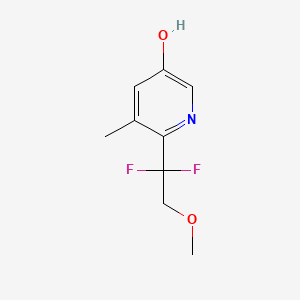
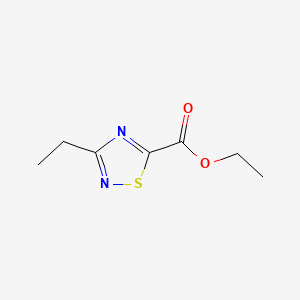
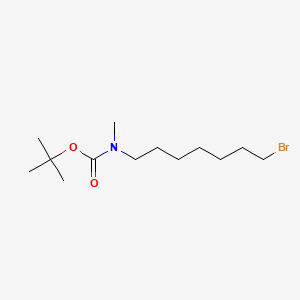
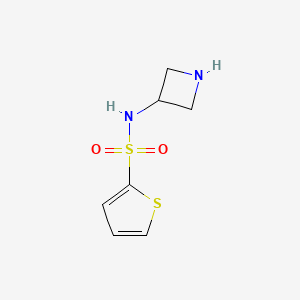
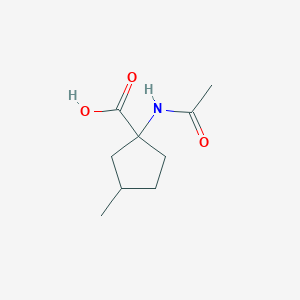
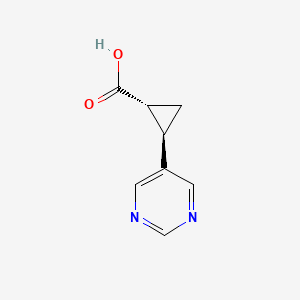
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
